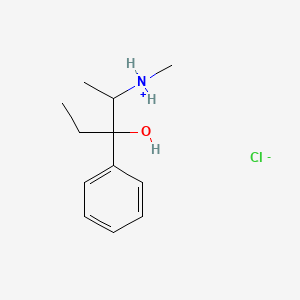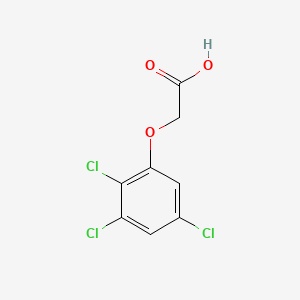
Acetic acid, (2,3,5-trichlorophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (2,3,5-trichlorophenoxy)- is a chlorinated derivative of phenoxyacetic acid. This compound is known for its herbicidal properties and has been used in various agricultural applications. It is a synthetic auxin, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3,5-trichlorophenoxy)- typically involves the reaction of 2,3,5-trichlorophenol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
2,3,5-Trichlorophenol+Chloroacetic acid→Acetic acid, (2,3,5-trichlorophenoxy)-+HCl
Industrial Production Methods
In industrial settings, the production of acetic acid, (2,3,5-trichlorophenoxy)- is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
化学反应分析
Types of Reactions
Acetic acid, (2,3,5-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with different substituents.
科学研究应用
Acetic acid, (2,3,5-trichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Used in the formulation of herbicides and pesticides.
作用机制
The mechanism of action of acetic acid, (2,3,5-trichlorophenoxy)- involves its role as a synthetic auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This disrupts normal plant development and eventually causes the plant to die. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
Acetic acid, (2,3,5-trichlorophenoxy)- is unique due to its specific chlorination pattern, which affects its herbicidal activity and environmental persistence. Compared to 2,4-D and 2,4,5-T, it may have different efficacy and toxicity profiles, making it suitable for specific applications.
属性
CAS 编号 |
33433-95-3 |
|---|---|
分子式 |
C8H5Cl3O3 |
分子量 |
255.5 g/mol |
IUPAC 名称 |
2-(2,3,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI 键 |
GFMRARCDRIKDAV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



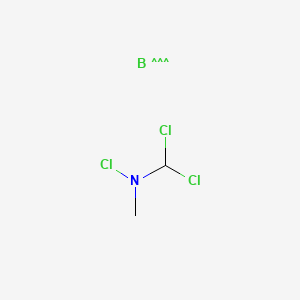
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

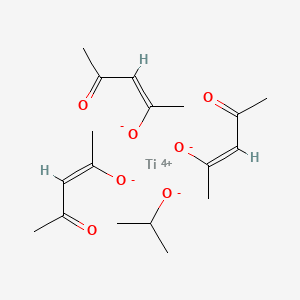



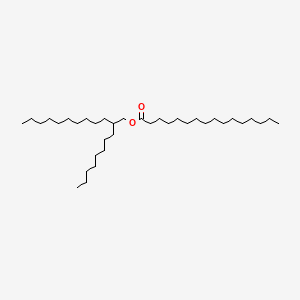
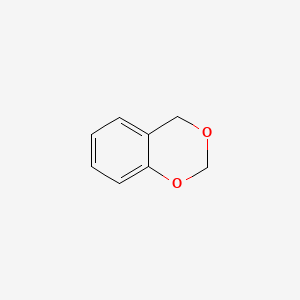
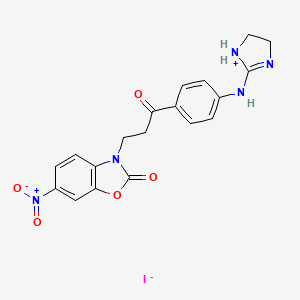

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
